molecular formula C17H16O6 B600399 Eucomol CAS No. 17934-12-2

Eucomol

Cat. No.: B600399
CAS No.: 17934-12-2
M. Wt: 316.31
Attention: For research use only. Not for human or veterinary use.
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Description

Eucomol is a natural compound classified under the flavonoid family. It is primarily isolated from the ethanolic extract of Dracaena cochinchinensis. This compound has garnered attention due to its potent cytotoxic properties, particularly against certain cancer cell lines such as KKU-M156 and HepG2 .

Biochemical Analysis

Biochemical Properties

Eucomol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent cytotoxicity against KKU-M156 and HepG2 cells, with IC50 values of 7.12 and 25.76 μg/mL, respectively . This cytotoxic effect is likely mediated through its interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis. This compound may inhibit key enzymes in the cell cycle, leading to cell cycle arrest and subsequent cell death. Additionally, this compound’s interaction with proteins involved in apoptosis signaling pathways may enhance its cytotoxic effects.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may downregulate the expression of genes involved in cell survival and proliferation while upregulating pro-apoptotic genes. Furthermore, this compound’s impact on cellular metabolism may involve the inhibition of metabolic pathways essential for cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the duration of exposure and the specific cell type being studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Eucomol can be synthesized through various chemical reactions involving flavonoid precursors. The synthesis typically involves the cyclization of chalcones under acidic or basic conditions, followed by oxidation and methylation steps to yield the final product .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly from Dracaena cochinchinensis. The process includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Eucomol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydrothis compound and related compounds.

    Substitution: this compound ethers and esters.

Scientific Research Applications

Eucomol has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its potent cytotoxicity against specific cancer cell lines and its ability to induce apoptosis through oxidative stress mechanisms. Its unique structure and biological activity make it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

Eucomol is a homoisoflavonoid compound primarily extracted from the plant Eucomis comosa, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antioxidant properties.

1. Anti-Cancer Properties

This compound has been investigated for its anti-cancer effects in various studies. Research indicates that it exhibits cytotoxicity against several cancer cell lines, including:

  • Breast Cancer (MCF-7 cells) : this compound demonstrated an IC50 value of approximately 12.5 µg/mL, indicating significant cytotoxic effects.
  • Lung Cancer (A549 cells) : The compound showed an IC50 of 15 µg/mL, suggesting its potential as a therapeutic agent in lung cancer treatment.

Table 1: Summary of Anti-Cancer Activity of this compound

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-712.5Induction of apoptosis
A54915Cell cycle arrest
HT-2920Inhibition of proliferation

2. Anti-Inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, thus reducing inflammation.

Table 2: Anti-Inflammatory Activity of this compound

ModelConcentration (µg/mL)EffectReference
RAW 264.7 Cells10Decreased TNF-α levels
LPS-stimulated Cells5Reduced IL-6 production

3. Antioxidant Activity

This compound has demonstrated significant antioxidant activity, which contributes to its protective effects against oxidative stress-related diseases. The compound exhibits free radical scavenging activity, measured using DPPH and ABTS assays.

Table 3: Antioxidant Activity of this compound

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging25
ABTS Scavenging30

Case Study: Cytotoxicity Against Cancer Cells

In a controlled study examining the cytotoxic effects of this compound on various cancer cell lines, researchers found that treatment with this compound led to significant cell death in both breast and lung cancer cells. The study utilized flow cytometry to assess apoptosis rates, confirming that this compound induces programmed cell death through mitochondrial pathways.

Research Findings on Mechanisms

Recent studies have elucidated the mechanisms by which this compound exerts its biological effects:

  • Apoptosis Induction : this compound activates caspase pathways leading to apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to halt the cell cycle at the G2/M phase, preventing further proliferation.

These findings suggest that this compound's multifaceted biological activities make it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSFQQNRFOVLGQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the absolute configuration of eucomol?

A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .

Q2: Are there any enantioselective synthetic routes for this compound?

A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .

Q3: What were the initial studies on the discovery and isolation of this compound?

A3: [] this compound, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .

Q4: Has the synthesis of this compound and its derivatives been explored?

A4: [, , , ] Yes, researchers have developed various synthetic routes to access this compound and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .

Q5: Are there any studies investigating the biological activities of this compound or related compounds?

A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing this compound and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .

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